2-(azepan-1-yl)-N-(4-bromo-2-nitrophenyl)acetamide
Overview
Description
2-(azepan-1-yl)-N-(4-bromo-2-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a seven-membered azepane ring attached to an acetamide group, which is further substituted with a 4-bromo-2-nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-yl)-N-(4-bromo-2-nitrophenyl)acetamide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Acetamide Formation: The azepane ring is then reacted with acetic anhydride or acetyl chloride to form the acetamide group.
Substitution with 4-bromo-2-nitrophenyl Group: The final step involves the substitution of the acetamide with a 4-bromo-2-nitrophenyl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azepane ring or the nitro group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom in the 4-bromo-2-nitrophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the azepane ring or nitro group.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Researchers may study the biological activity of this compound and its derivatives to identify potential therapeutic applications.
Medicine
Drug Development: The compound may serve as a lead compound for developing new drugs, particularly if it exhibits interesting pharmacological properties.
Industry
Material Science: The compound and its derivatives may be explored for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(azepan-1-yl)-N-(4-bromo-2-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(1-azepanyl)-N-(4-chloro-2-nitrophenyl)acetamide: Similar structure with a chlorine atom instead of bromine.
2-(1-azepanyl)-N-(4-bromo-2-aminophenyl)acetamide: Similar structure with an amino group instead of a nitro group.
Uniqueness
The presence of the 4-bromo-2-nitrophenyl group in 2-(azepan-1-yl)-N-(4-bromo-2-nitrophenyl)acetamide may confer unique chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
2-(azepan-1-yl)-N-(4-bromo-2-nitrophenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O3/c15-11-5-6-12(13(9-11)18(20)21)16-14(19)10-17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8,10H2,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTUQQMQAVBSGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196368 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.